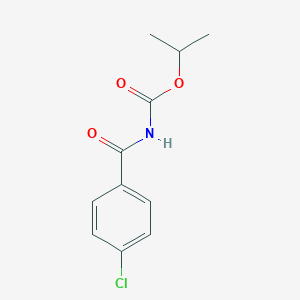

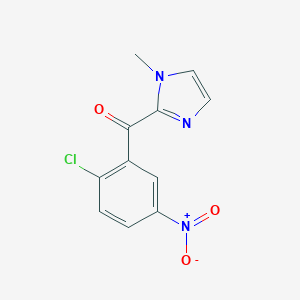

propan-2-yl N-(4-chlorobenzoyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propan-2-yl N-(4-chlorobenzoyl)carbamate, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD), asthma, and rhinorrhea. It is a quaternary ammonium compound that acts as an anticholinergic agent and a bronchodilator. Its chemical formula is C20H30BrNO3Cl, and its molecular weight is 430.9 g/mol.

Wirkmechanismus

Propan-2-yl N-(4-chlorobenzoyl)carbamate acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the airways, which leads to relaxation of airway smooth muscle and bronchodilation. It also inhibits the secretion of mucus and inflammatory mediators from airway epithelial cells, which reduces airway inflammation and improves lung function. In addition, it has been shown to have anticholinergic effects in the cardiovascular and gastrointestinal systems, which can lead to decreased heart rate, decreased blood pressure, and decreased gastrointestinal motility.

Biochemical and Physiological Effects

Propan-2-yl N-(4-chlorobenzoyl)carbamate has several biochemical and physiological effects. It inhibits the binding of acetylcholine to mAChRs, which leads to decreased intracellular calcium levels and decreased activation of downstream signaling pathways. This results in relaxation of airway smooth muscle and bronchodilation. It also inhibits the secretion of mucus and inflammatory mediators from airway epithelial cells, which reduces airway inflammation and improves lung function. In addition, it has been shown to have anticholinergic effects in the cardiovascular and gastrointestinal systems, which can lead to decreased heart rate, decreased blood pressure, and decreased gastrointestinal motility.

Vorteile Und Einschränkungen Für Laborexperimente

Propan-2-yl N-(4-chlorobenzoyl)carbamate has several advantages for lab experiments. It is a potent and selective antagonist of mAChRs, which makes it a useful tool for investigating the role of cholinergic signaling in various physiological processes. It is also relatively stable and has a long half-life, which allows for prolonged exposure to tissues and cells. However, it has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively narrow therapeutic window, which can make it difficult to determine the optimal dose for a given experiment.

Zukünftige Richtungen

There are several future directions for research on propan-2-yl N-(4-chlorobenzoyl)carbamate. One area of interest is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its effects on other physiological systems, such as the immune system and the central nervous system. Additionally, there is a need for more research on the long-term safety and efficacy of propan-2-yl N-(4-chlorobenzoyl)carbamate in humans, particularly in the context of chronic use for the treatment of COPD and asthma.

Synthesemethoden

Propan-2-yl N-(4-chlorobenzoyl)carbamate is synthesized by reacting atropine with isopropyl chloride in the presence of sodium hydroxide and then treating it with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl N-(4-chlorobenzoyl)carbamate is widely used in scientific research as a tool to investigate the role of cholinergic signaling in various physiological processes. It has been used to study the effects of cholinergic antagonists on airway smooth muscle contraction, mucus secretion, and inflammation in animal models of COPD and asthma. It has also been used to investigate the role of cholinergic signaling in the regulation of cardiovascular function, gastrointestinal motility, and cognitive function.

Eigenschaften

Produktname |

propan-2-yl N-(4-chlorobenzoyl)carbamate |

|---|---|

Molekularformel |

C11H12ClNO3 |

Molekulargewicht |

241.67 g/mol |

IUPAC-Name |

propan-2-yl N-(4-chlorobenzoyl)carbamate |

InChI |

InChI=1S/C11H12ClNO3/c1-7(2)16-11(15)13-10(14)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

WKNOXQAMZZEBFY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Kanonische SMILES |

CC(C)OC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)

![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)

![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)